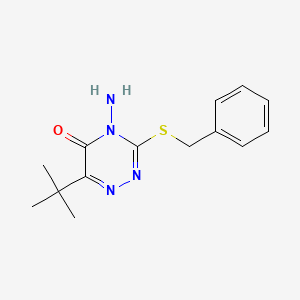

4-Amino-3-benzylsulfanyl-6-tert-butyl-1,2,4-triazin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one” also known as Metribuzin, is a broad-spectrum, high effect and low toxicity herbicide . It is used for controlling many types of weeds in corn, soybean and sugarcane fields .

Synthesis Analysis

The synthesis of a similar compound, “4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one sulfate”, has been reported . The product was confirmed by elementary analysis, IR and 1H NMR . The synthesis involved the use of methyl sulfuric acid as a methylating agent in an acid medium .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one sulfate” include selective S-methylation .Applications De Recherche Scientifique

Larvicidal and Antimicrobial Activities

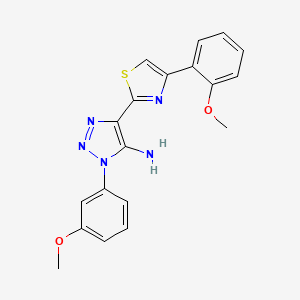

A series of novel triazinone derivatives, synthesized from 4-Amino-3-benzylsulfanyl-6-tert-butyl-1,2,4-triazin-5-one, have been evaluated for their potential as antimicrobial agents against certain bacterial and fungal pathogens. Additionally, these derivatives exhibited mosquito larvicidal activity, highlighting their potential in pest control and public health applications (Kumara et al., 2015).

Molecular Structure Studies

Research on the molecular structure of closely related compounds indicates extensive potential for chemical modifications and applications in medicinal chemistry. For example, the study of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one revealed intricate hydrogen bonding and pi-pi stacking interactions, suggesting a framework for designing compounds with specific biological activities (Hwang et al., 2006).

Cell Differentiation Agents

The synthesis of triazines with potential cardiogenetic activity, developed through a one-pot protocol for functionalization of the 1,3,5-triazine core, underscores the role of triazinone derivatives in therapeutic applications, particularly in cell differentiation and potentially in regenerative medicine (Linder et al., 2018).

Antioxidant Activity

The synthesis and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been explored, including their in vitro antioxidant activities. These studies offer insights into the potential use of triazinone derivatives as antioxidants, comparing their efficacy with standard compounds (Yüksek et al., 2015).

Antibacterial and Mosquito-larvicidal Properties

Further research into novel triazine derivatives emphasizes their application in developing new antimicrobial agents. Some derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as mosquito-larvicidal properties, which could be beneficial in controlling vector-borne diseases (Castelino et al., 2014).

Propriétés

IUPAC Name |

4-amino-3-benzylsulfanyl-6-tert-butyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-14(2,3)11-12(19)18(15)13(17-16-11)20-9-10-7-5-4-6-8-10/h4-8H,9,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUBXDXXTGAGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)N)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-benzylsulfanyl-6-tert-butyl-1,2,4-triazin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)

![(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2741709.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)

![2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2741724.png)